molecular formula C10H19NO2 B8277898 1-(4-Methoxybutyl)-4-piperidone

1-(4-Methoxybutyl)-4-piperidone

Cat. No.: B8277898
M. Wt: 185.26 g/mol
InChI Key: DGLSUUNCXWANOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybutyl)-4-piperidone is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Methoxybutyl)-4-piperidone, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous 4-piperidone derivatives are synthesized by reacting acyl chlorides with substituted piperidones in dichloromethane (CH₂Cl₂) with triethylamine as a base. Reaction optimization includes temperature control (0–25°C) and purification via column chromatography using gradients of ethyl acetate/hexane .
  • Key Parameters :

  • Solvent: CH₂Cl₂ or THF.
  • Catalysts: Triethylamine or DMAP.
  • Purification: Silica gel chromatography (60–120 mesh).

Q. How is this compound structurally characterized?

  • Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxybutyl group at N1 and ketone at C4). IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹). Mass spectrometry (ESI-MS) determines molecular weight and fragmentation patterns .
  • Reference Data : For similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride), molecular weights range from 237–291 g/mol .

Q. What in vitro models are suitable for preliminary toxicity screening?

  • Methodology : Use normal cell lines (e.g., HEK293, Vero) alongside cancer lines (e.g., MCF-7, HeLa). Assess viability via MTT assays at concentrations of 1–100 μM. Compare IC₅₀ values to evaluate selective toxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent length, electronic effects) influence biological activity?

  • Methodology : Conduct structure-activity relationship (SAR) studies:

  • Replace the methoxybutyl group with shorter/longer alkoxy chains or electron-withdrawing groups (e.g., Cl, NO₂).
  • Evaluate changes in cytotoxicity (via IC₅₀) and receptor binding (e.g., molecular docking with kinases or GPCRs) .
    • Example : In 3,5-bis(benzylidene)-4-piperidones, electron-deficient arylidene substituents enhance anticancer activity .

Q. How can contradictory data on biological efficacy be resolved?

  • Methodology :

  • Meta-analysis : Compare studies using standardized protocols (e.g., cell line origins, assay durations).
  • Dose-response curves : Identify non-linear effects at low/high concentrations.
  • Mechanistic studies : Use flow cytometry (apoptosis: Annexin V/PI staining) and Western blotting (autophagy: LC3-II/p62) to confirm mode of action .

Q. What in silico strategies predict pharmacokinetic properties and drug-likeness?

  • Methodology :

  • ADME Prediction : Use SwissADME to assess solubility (LogP), bioavailability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., EGFR, tubulin) over 100 ns trajectories.
  • Docking Tools : AutoDock Vina or Glide for binding affinity (ΔG) calculations .

Q. What analytical techniques ensure purity and detect trace impurities?

  • Methodology :

  • HPLC-MS : Quantify purity (>95%) and identify byproducts (e.g., unreacted intermediates).
  • GC-MS : Detect volatile impurities (e.g., residual solvents).
  • Elemental Analysis : Confirm C/H/N/O composition within ±0.3% theoretical values .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-(4-methoxybutyl)piperidin-4-one

InChI

InChI=1S/C10H19NO2/c1-13-9-3-2-6-11-7-4-10(12)5-8-11/h2-9H2,1H3

InChI Key

DGLSUUNCXWANOD-UHFFFAOYSA-N

Canonical SMILES

COCCCCN1CCC(=O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-Methoxybutyl)-4-piperidone is prepared from 4-piperidone and 1-chloro-4-methoxybutane essentially as described above in Example 38, Scheme C, step a.
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